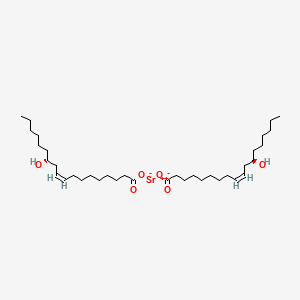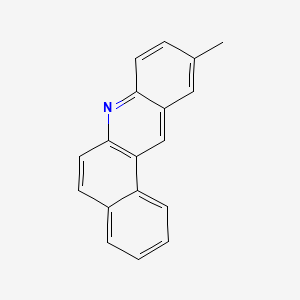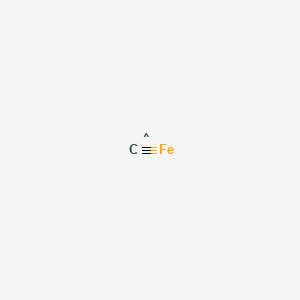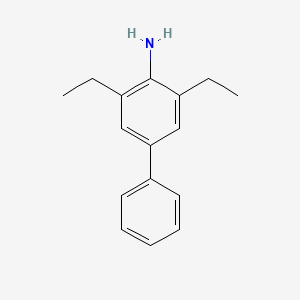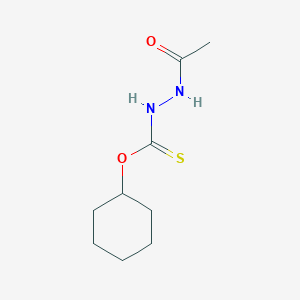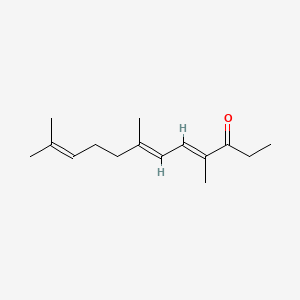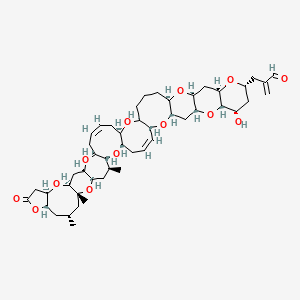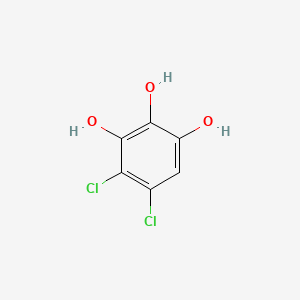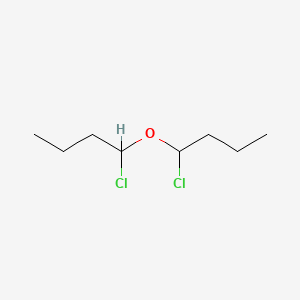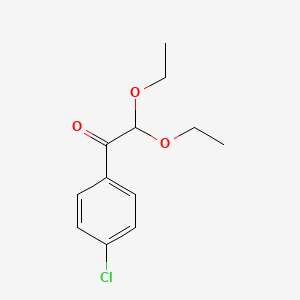
1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one is an organic compound characterized by the presence of a chlorophenyl group attached to a diethoxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-1H-pyrrole: Shares the chlorophenyl group but differs in the core structure.
1-(4-Chlorophenyl)-2,2-dimethoxyethan-1-one: Similar structure with methoxy groups instead of ethoxy groups.
Uniqueness: 1-(4-Chlorophenyl)-2,2-diethoxyethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its diethoxyethanone moiety provides unique opportunities for further chemical modifications and functionalization.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse reactivity, and potential applications make it a valuable subject for further research and development. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and versatility.
Eigenschaften
CAS-Nummer |
54149-83-6 |
|---|---|
Molekularformel |
C12H15ClO3 |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2,2-diethoxyethanone |
InChI |
InChI=1S/C12H15ClO3/c1-3-15-12(16-4-2)11(14)9-5-7-10(13)8-6-9/h5-8,12H,3-4H2,1-2H3 |
InChI-Schlüssel |
RMLXSFOEZDXKEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=O)C1=CC=C(C=C1)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


